3-(2-(1-Naphthoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate
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Overview
Description
3-(2-(1-Naphthoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate is a complex organic compound with the molecular formula C25H16Cl2N2O3 This compound is notable for its unique structure, which combines a naphthoyl group, a carbohydrazonoyl moiety, and a dichlorobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(1-Naphthoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate typically involves a multi-step process:
Formation of the Naphthoyl Hydrazone: This step involves the reaction of 1-naphthoyl chloride with hydrazine hydrate to form 1-naphthoyl hydrazone.
Coupling with Phenyl 2,4-Dichlorobenzoate: The naphthoyl hydrazone is then reacted with phenyl 2,4-dichlorobenzoate under acidic or basic conditions to form the final product.
Industrial Production Methods
While the compound is primarily synthesized in research laboratories, industrial production would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(2-(1-Naphthoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The dichlorobenzoate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms in the dichlorobenzoate group.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
3-(2-(1-Naphthoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism by which 3-(2-(1-Naphthoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its hydrazone and dichlorobenzoate moieties. These interactions can modulate biochemical pathways, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-(1-Naphthoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
- 4-(2-(1-Naphthoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate
Uniqueness
3-(2-(1-Naphthoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate is unique due to the presence of both naphthoyl and dichlorobenzoate groups, which confer distinct chemical and biological properties
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
767320-41-2 |
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Molecular Formula |
C25H16Cl2N2O3 |
Molecular Weight |
463.3 g/mol |
IUPAC Name |
[3-[(E)-(naphthalene-1-carbonylhydrazinylidene)methyl]phenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C25H16Cl2N2O3/c26-18-11-12-22(23(27)14-18)25(31)32-19-8-3-5-16(13-19)15-28-29-24(30)21-10-4-7-17-6-1-2-9-20(17)21/h1-15H,(H,29,30)/b28-15+ |
InChI Key |
LEIAOVZPSBZYEZ-RWPZCVJISA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)N/N=C/C3=CC(=CC=C3)OC(=O)C4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NN=CC3=CC(=CC=C3)OC(=O)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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